Quantification of Physiological OAA Pools via Isotope Dilution GC-MS
Oxaloacetic acid-13C4 serves as a definitive internal standard for the absolute quantification of endogenous oxaloacetate, overcoming the challenge of OAA's chemical instability and low physiological concentrations. In a validated isotope dilution GC-MS method, samples were spiked with a known amount of [U-13C4]oxaloacetate. The method achieved a detection limit of 0.05 nmol per sample, enabling reliable measurement of physiological OAA concentrations in complex matrices like human blood and rat liver [1]. This represents a unique capability not achievable with unlabeled OAA standards due to the absence of a unique mass spectral signature for differentiation from the analyte [1].
| Evidence Dimension | Detection Limit (Quantitative Assay) |
|---|---|
| Target Compound Data | 0.05 nmol per sample |
| Comparator Or Baseline | Unlabeled OAA Standard: Not applicable for quantitative isotope dilution due to identical mass. |
| Quantified Difference | Absolute quantification enabled; detection limit established at 0.05 nmol. |
| Conditions | GC-MS analysis of OAA as t-butyldimethylsilyl ether derivative in human blood and rat liver tissue samples. |
Why This Matters
This validated method demonstrates that Oxaloacetic acid-13C4 is an essential reagent for accurate, absolute quantification of endogenous oxaloacetate, a requirement for precise metabolic phenotyping in disease models, drug mechanism studies, and nutritional research.
- [1] Laplante, A. et al. (1995). Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry. Analytical Biochemistry, 224(2), 580-587. DOI: 10.1006/abio.1995.1090 View Source
